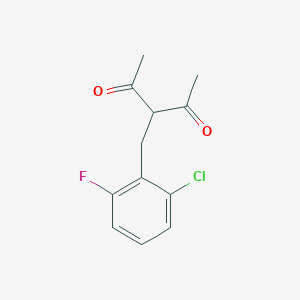

8-オキソ-8-(フェニルアミノ)オクタン酸メチル

概要

説明

Synthesis Analysis

The synthesis of compounds related to Methyl 8-oxo-8-(phenylamino)octanoate involves various chemical reactions and processes. For example, the reaction of specific bicyclic compounds with methanol and propylamine leads to the replacement of hydroxyl groups, forming related structures (Chlenov, Salamonov, & Tartakovskii, 1976). Another method involves the cyclization of boronates to produce methyl-substituted compounds with high diastereoselectivity (Hoffmann & Sander, 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 8-oxo-8-(phenylamino)octanoate has been studied using various analytical techniques. For example, X-ray diffraction studies have been used to determine the structure of related compounds (Shimo, Yasutake, Shinmyozu, & Somekawa, 2003). These studies reveal the spatial arrangement of atoms and functional groups within the molecule, which is critical for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactions and properties of related compounds have been extensively studied. For instance, the thermal alteration of cyclic fatty acids derived from flaxseed extract shows how heat treatment can change the configuration and properties of the molecules (Vick, Zimmerman, & Weisleder, 1979). Additionally, the Strecker-type degradation of amino acids by specific methyl esters highlights the chemical reactivity and potential applications of these compounds in various chemical reactions (Zamora, Gallardo, Navarro, & Hidalgo, 2005).

科学的研究の応用

- シュベラニル酸メチルは、特にインフルエンザウイルスに対して抗ウイルス活性を示します。研究者は、ウイルスタンパク質との相互作用に焦点を当て、ウイルス複製阻害剤としての可能性を探求してきました。 ウイルス侵入、複製、またはアセンブリを阻害する可能性があり、抗ウイルス薬開発の有望な候補となっています .

- インフルエンザウイルスに対する活性を考えると、シュベラニル酸メチルは潜在的な治療薬として研究されてきました。研究者は、感染細胞からのウイルス放出に関与する重要な酵素であるウイルスノイラミニダーゼを阻害する際の有効性を調べています。 オセルタミビルやザナミビルなどの既存の抗ウイルス薬を補完する可能性があります .

- 植物では、シュベラニル酸メチルは病原体攻撃中に生成される天然代謝物です。それはシグナル分子として作用し、病原体に対する防御反応を引き起こします。 研究者は、植物免疫におけるその役割を研究し、生物農薬または植物抵抗性増強剤としての可能性を探求しています .

抗ウイルス活性

インフルエンザ治療

代謝物プロファイリングと植物防御

要約すると、シュベラニル酸メチルの多様な用途は、抗ウイルス研究、化学生物学、植物防御、香料の製造、および合成化学に及びます。 その多面的な特性は、さまざまな分野の科学者を魅了し続けています . さらに詳しい情報や追加の用途が必要な場合は、お気軽にお尋ねください! 😊

Safety and Hazards

作用機序

Target of Action

Methyl 8-oxo-8-(phenylamino)octanoate, also known as methyl suberanilate, is primarily used as an intermediate in the synthesis of anti-cancer drugs . .

Mode of Action

It’s likely that its mode of action is related to its role as an intermediate in the synthesis of other compounds .

Biochemical Pathways

Methyl 8-oxo-8-(phenylamino)octanoate may be involved in the synthesis of compounds that inhibit Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Result of Action

It’s used in the synthesis of compounds that have been shown to inhibit ptps . Inhibition of PTPs can affect multiple cellular processes, potentially leading to therapeutic effects in conditions like cancer .

特性

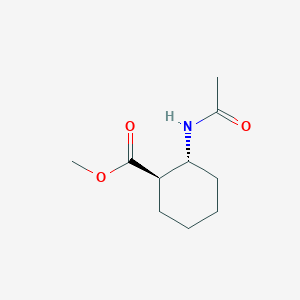

IUPAC Name |

methyl 8-anilino-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMVQKYXFBPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460593 | |

| Record name | methyl suberanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162853-41-0 | |

| Record name | methyl suberanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)